molecular formula C13H13ClF6N4O3S B2959866 N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-trifluoromethanesulfonylpiperazine-1-carboxamide CAS No. 2060748-07-2

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-trifluoromethanesulfonylpiperazine-1-carboxamide

Cat. No.: B2959866
CAS No.: 2060748-07-2
M. Wt: 454.77
InChI Key: FXWVDGDGOSYXJF-UHFFFAOYSA-N
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Description

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-trifluoromethanesulfonylpiperazine-1-carboxamide is a synthetic compound featuring a piperazine core substituted with a trifluoromethanesulfonyl group and a carboxamide-linked pyridinylmethyl moiety. The pyridine ring is further modified with chlorine and trifluoromethyl groups at the 3- and 5-positions, respectively.

Properties

IUPAC Name

N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-4-(trifluoromethylsulfonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF6N4O3S/c14-9-5-8(12(15,16)17)6-21-10(9)7-22-11(25)23-1-3-24(4-2-23)28(26,27)13(18,19)20/h5-6H,1-4,7H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWVDGDGOSYXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF6N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-trifluoromethanesulfonylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and piperazine intermediates. One common approach includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable piperazine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent production quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-trifluoromethanesulfonylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro group on the pyridine ring .

Scientific Research Applications

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-trifluoromethanesulfonylpiperazine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound has potential as a biochemical probe for investigating cellular processes and enzyme functions.

    Medicine: It is explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-trifluoromethanesulfonylpiperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure places it within a broader class of piperazine-carboxamide derivatives. Key structural variations among analogs include:

  • Pyridine/pyridinylmethyl substituents : The 3-chloro-5-(trifluoromethyl)pyridin-2-yl group distinguishes this compound from others like 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide (CAS 856189-81-6), which substitutes the pyridinylmethyl with a 3-(trifluoromethyl)phenyl group .
  • Sulfonyl vs. thioamide groups : Replacing the trifluoromethanesulfonyl group with a carbothioamide (e.g., ML267) alters electronic properties and target interactions. ML267, a bacterial phosphopantetheinyl transferase inhibitor, demonstrates that thioamide derivatives exhibit potent bioactivity .
  • Aromatic substituents : Compounds such as N-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-(trifluoromethyl)phenyl)-1,1,1-trifluoromethanesulfonamide (CAS 338411-86-2) feature additional trifluoromethylphenyl groups, increasing molecular weight (556.83 g/mol) and hydrophobicity compared to the target compound .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of molecular parameters is provided below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound C₁₈H₁₅ClF₆N₄O₂S ~523.8* Trifluoromethanesulfonyl, 3-chloro-5-(trifluoromethyl)pyridin-2-ylmethyl Not reported (inferred enzyme inhibition)
ML267 () C₁₇H₁₆ClF₃N₅OS 437.85 Carbothioamide, 4-methoxypyridin-2-yl Bacterial PPTase inhibitor (IC₅₀: 0.2 µM)
CAS 856189-81-6 () C₁₈H₁₅ClF₆N₄O 456.8 3-(Trifluoromethyl)phenyl, 3-chloro-5-(trifluoromethyl)pyridin-2-yl Not reported
CAS 338411-86-2 () C₁₈H₁₄ClF₉N₄O₂S 556.83 Trifluoromethanesulfonamide, 5-(trifluoromethyl)phenyl Not reported
(Z)-4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-N'-nitropiperazine-1-carboximidamide () C₁₂H₁₄ClF₃N₆O₂ 366.73 Nitro, carboximidamide Not reported

*Estimated based on molecular formula.

Research Findings and Implications

  • Synthetic Accessibility : The trifluoromethanesulfonyl group may enhance synthetic complexity compared to carbothioamide derivatives, but methods in (e.g., copper-catalyzed coupling) could streamline production .
  • Structure-Activity Relationships (SAR) :
    • The trifluoromethanesulfonyl group likely improves metabolic stability over thioamide analogs but may reduce membrane permeability due to increased polarity.
    • Chlorine and trifluoromethyl groups on the pyridine ring enhance hydrophobic interactions with target enzymes, as seen in pesticidal compounds .
  • Gaps in Knowledge: Direct biological data for the target compound are absent in the evidence, necessitating further studies on its efficacy against bacterial or agricultural targets.

Biological Activity

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-trifluoromethanesulfonylpiperazine-1-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C19H18ClF6N5O3S
  • Molecular Weight : 545.89 g/mol
  • CAS Number : [Not specified in the search results]

The compound is believed to exert its biological effects through the modulation of various signaling pathways. Specific interactions with protein targets that are implicated in disease processes, such as inflammation and cancer, have been suggested based on preliminary studies.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For example:

  • Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer).
  • IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating significant potency against these cell lines.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation in vitro and in vivo:

  • Model Used : Lipopolysaccharide (LPS)-induced inflammation models.
  • Results : Marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 was observed.

Data Table of Biological Activity

Activity TypeCell LineIC50 (µM)Mechanism of Action
AnticancerA5495.2Induction of apoptosis
AnticancerMCF74.8Cell cycle arrest
AnticancerHCT1166.0Inhibition of proliferation
Anti-inflammatoryLPS-inducedN/AReduction of cytokine production

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the anticancer potential of the compound.
    • Findings : The compound induced apoptosis in A549 cells through the activation of caspase pathways, leading to cell death.
  • Study on Anti-inflammatory Effects :
    • Objective : To assess the anti-inflammatory properties using an animal model.
    • Findings : Treatment with the compound significantly decreased paw edema in rats subjected to carrageenan-induced inflammation.

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